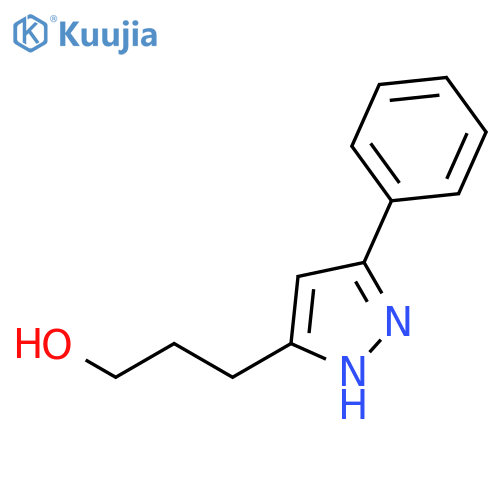Cas no 69706-74-7 (3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol)

69706-74-7 structure
商品名:3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol
- 3-(3-Phenyl-1H-pyrazol-5-yl)-1-propanol
- 5-Phenylpyrazole-3-propanol
- Maybridge4_000895
- 1H-pyrazole-5-propanol, 3-phenyl-
- CCG-243717
- IDI1_031477
- 3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol, AldrichCPR
- 69706-74-7
- CS-0269883
- SCHEMBL2375250
- AKOS022171760
- FS-6637
- FT-0758674
- EN300-1862450
- HMS1523I15
- DB-074205
-
- MDL: MFCD00120906
- インチ: InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14)
- InChIKey: FLAGTEWKRZLAAU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=NNC(=C2)CCCO
計算された属性
- せいみつぶんしりょう: 202.110613074g/mol
- どういたいしつりょう: 202.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM187899-1g |
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 95% | 1g |
$417 | 2024-07-24 | |
| Enamine | EN300-1862450-5g |
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 5g |
$3355.0 | 2023-09-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340553-500mg |
3-(3-Phenyl-1h-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 95+% | 500mg |
¥23992.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340553-250mg |
3-(3-Phenyl-1h-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 95+% | 250mg |
¥28749.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340553-50mg |
3-(3-Phenyl-1h-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 95+% | 50mg |
¥24494.00 | 2024-05-03 | |
| Enamine | EN300-1862450-0.1g |
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 0.1g |
$1019.0 | 2023-09-18 | ||
| Enamine | EN300-1862450-1.0g |
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 1g |
$1157.0 | 2023-06-01 | ||
| Enamine | EN300-1862450-0.5g |
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 0.5g |
$1111.0 | 2023-09-18 | ||
| Enamine | EN300-1862450-5.0g |
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 5g |
$3355.0 | 2023-06-01 | ||
| Enamine | EN300-1862450-10.0g |
3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
69706-74-7 | 10g |
$4974.0 | 2023-06-01 |
3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
69706-74-7 (3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol) 関連製品
- 2230780-65-9(IL-17A antagonist 3)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:69706-74-7)3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol

清らかである:99%
はかる:1g
価格 ($):338.0